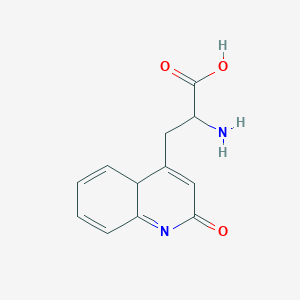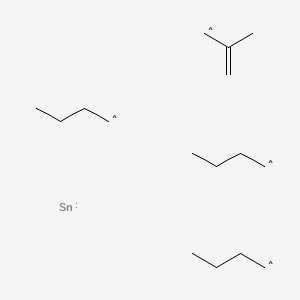
6-methyl-3-methylidene-1H-pyridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-methylidene-1H-pyridine-2,4-dione is a heterocyclic compound with a pyridine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-methylidene-1H-pyridine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of 6-methyl-2-pyridone with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 6-methyl-2-pyridone and formaldehyde.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
化学反应分析
Types of Reactions
6-methyl-3-methylidene-1H-pyridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyridine derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various functional groups attached to the pyridine ring.
科学研究应用
6-methyl-3-methylidene-1H-pyridine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-methyl-3-methylidene-1H-pyridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in DNA replication or repair, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
6-methyl-2-pyridone: A precursor in the synthesis of 6-methyl-3-methylidene-1H-pyridine-2,4-dione.
Pyrano[2,3-d]pyrimidine-2,4-dione: A compound with a similar pyridine ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC 名称 |
6-methyl-3-methylidene-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C7H7NO2/c1-4-3-6(9)5(2)7(10)8-4/h3H,2H2,1H3,(H,8,10) |
InChI 键 |
FJIHTANORIPLMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=C)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)

![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1,2,4-triazin-2-ium-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12353895.png)



![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)

![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)


![7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline](/img/structure/B12353965.png)

